molecular formula C19H20N2O5 B073080 Z-GLY-PHE-OH CAS No. 1170-76-9

Z-GLY-PHE-OH

Cat. No.: B073080
CAS No.: 1170-76-9
M. Wt: 356.4 g/mol
InChI Key: FLGYJBNDDWLTQR-INIZCTEOSA-N
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Description

Z-GLY-PHE-OH is a synthetic dipeptide composed of carbobenzoxy-protected glycine and phenylalanine. This compound is often used in peptide synthesis and serves as a model compound in various biochemical studies due to its well-defined structure and properties.

Scientific Research Applications

Z-GLY-PHE-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.

    Biology: Employed in studies of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.

    Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-GLY-PHE-OH can be synthesized through a series of peptide coupling reactions. The process typically involves the following steps:

    Protection of Amino Groups: The amino group of glycine is protected using a carbobenzoxy (Cbz) group.

    Activation of Carboxyl Group: The carboxyl group of the protected glycine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated glycine is then coupled with phenylalanine in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

    Deprotection: The final step involves the removal of the carbobenzoxy protecting group using hydrogenation or acidic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of carbobenzoxyglycylphenylalanine follows similar steps but on a larger scale. Automated peptide synthesizers and continuous flow reactors are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent reaction conditions ensures the production of high-quality peptides.

Chemical Reactions Analysis

Types of Reactions

Z-GLY-PHE-OH undergoes various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, yielding the constituent amino acids.

    Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.

    Substitution: The carbobenzoxy group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection or other protecting group reagents.

Major Products

    Hydrolysis: Glycine and phenylalanine.

    Oxidation: Phenylalanine derivatives such as phenylpyruvic acid.

    Substitution: Modified peptides with different protecting groups.

Mechanism of Action

The mechanism of action of carbobenzoxyglycylphenylalanine involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and release of the constituent amino acids. The molecular targets and pathways involved depend on the specific biological context and the enzymes present.

Comparison with Similar Compounds

Z-GLY-PHE-OH can be compared with other similar dipeptides such as:

    Carbobenzoxyglycylleucine: Similar in structure but contains leucine instead of phenylalanine.

    Carbobenzoxyglycylalanine: Contains alanine instead of phenylalanine.

    Carbobenzoxyglycyltryptophan: Contains tryptophan instead of phenylalanine.

Uniqueness

The uniqueness of carbobenzoxyglycylphenylalanine lies in its specific combination of glycine and phenylalanine, which imparts distinct chemical and biological properties. The presence of the carbobenzoxy protecting group also makes it a valuable tool in peptide synthesis and biochemical research.

Properties

IUPAC Name

(2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c22-17(12-20-19(25)26-13-15-9-5-2-6-10-15)21-16(18(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGYJBNDDWLTQR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233120
Record name N-[(Phenylmethoxy)carbonyl]glycyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170-76-9
Record name N-[(Phenylmethoxy)carbonyl]glycyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1170-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]glycyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]glycyl]-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.297
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4.2 g (0.02 mole) of N-carbobenzoxyglycine and 2.2 g (0.022 mole) of N-methylmorpholine in 50 ml of dry toluene was cooled to -5° and 2.8 g (0.02 mole) of isobutyl chloroformate was added thereto. After 1 hour, a solution of 3.3 g (0.02 mole) of DL-phenylalanine in 20 ml of N-sodium hydroxide was added and the mixture was stirred vigorously overnight. The aqueous phase was isolated, extracted with ether and acidified with 4 N Hydrochloric acid to precipitate the product as a colorless oil which crystallized upon cooling. Recrystallization from ethanol-water yielded 5 g (70%) of N-carbobenzoxyglycyl-DL-phenylalanine, mp 158°-160° C., RfA 0.61.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
DL-phenylalanine
Quantity
3.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
N-sodium hydroxide
Quantity
20 mL
Type
solvent
Reaction Step Three

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